molecular formula C20H18BrN3O B2835220 (3-bromophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2309343-55-1

(3-bromophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2835220
CAS RN: 2309343-55-1
M. Wt: 396.288
InChI Key: CCAOLTDVLWQKCV-UHFFFAOYSA-N
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Description

(3-bromophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C20H18BrN3O and its molecular weight is 396.288. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Functionalization

The synthesis and functionalization of complex organic molecules are fundamental aspects of chemical research, providing insights into the reactivity and potential applications of novel compounds. For instance, Belyaeva et al. (2018) discussed the simultaneous double C2/C3 functionalization of the quinoline molecule, a method that could potentially be applied to the synthesis or modification of the compound (Belyaeva, Nikitina, Afonin, & Trofimov, 2018). Such methodologies highlight the diverse synthetic routes available for complex organic molecules, possibly including the target compound.

Antioxidant Properties

Research on the antioxidant properties of organic compounds is crucial for understanding their potential in mitigating oxidative stress-related damage. Çetinkaya, Göçer, Menzek, & Gülçin (2012) synthesized derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone with bromine and evaluated their in vitro antioxidant activities, demonstrating the importance of phenolic structures in contributing to antioxidant capacity (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). This research suggests that structurally related compounds, including those with bromophenyl groups, may also exhibit significant antioxidant activities.

Anti-inflammatory Activity

The evaluation of anti-inflammatory properties is another significant area of research for organic compounds. Arunkumar, Ilango, Manikandan, & Ramalakshmi (2009) synthesized novel pyrazole derivatives of gallic acid and assessed their in vivo anti-inflammatory activity, providing a template for investigating the biological activities of related compounds (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009). Such studies underscore the potential for the compound to be explored for its anti-inflammatory properties.

Synthetic Pathways and Derivative Formation

The development of synthetic pathways and the formation of derivatives are essential for expanding the application and functionality of organic compounds. Orito, Miyazawa, Kanbayashi, Tokuda, & Suginome (1999) described the synthesis of phthalideisoquinoline and protoberberine alkaloids through palladium(0)-catalyzed carbonylation, illustrating the versatility of synthetic approaches in creating structurally complex and biologically active molecules (Orito, Miyazawa, Kanbayashi, Tokuda, & Suginome, 1999).

properties

IUPAC Name

(3-bromophenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c1-23-11-16(10-22-23)19-13-24(12-15-5-2-3-8-18(15)19)20(25)14-6-4-7-17(21)9-14/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAOLTDVLWQKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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